molecular formula C13H9ClO B8410810 2-Phenyl-6-chlorobenzaldehyde

2-Phenyl-6-chlorobenzaldehyde

Cat. No.: B8410810
M. Wt: 216.66 g/mol
InChI Key: MNIGJDKYDRHTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-6-chlorobenzaldehyde is a useful research compound. Its molecular formula is C13H9ClO and its molecular weight is 216.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

2-Phenyl-6-chlorobenzaldehyde serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of:

  • Schiff Bases : These compounds are formed through the condensation reaction with primary amines, leading to products with potential biological activities.
Compound TypeReaction TypeExample Products
Schiff BasesCondensationVarious derivatives with antimicrobial properties

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the development of pharmaceuticals:

  • Anticancer Agents : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer.
Study FocusCell Line UsedIC50 Value (µM)
Anticancer ActivityA549 (Lung Cancer)5.0
Anticancer ActivityMCF-7 (Breast Cancer)3.2

Materials Science

In materials science, this compound is utilized in the synthesis of polymers and resins, enhancing their properties:

  • Polymerization Reactions : The compound can act as a cross-linking agent in the formation of polymer networks.
ApplicationDescription
Cross-linking AgentImproves thermal stability and mechanical strength

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of a series of derivatives synthesized from this compound. The study utilized various human cancer cell lines to evaluate cytotoxicity.

  • Methodology : Cells were treated with different concentrations of synthesized compounds for 24 hours, followed by MTT assay for viability assessment.

Results :

  • Compounds exhibited varying degrees of cytotoxicity, with some derivatives showing IC50 values below 10 µM, indicating strong potential as anticancer agents.

Case Study 2: Synthesis of Schiff Bases

Another study focused on synthesizing Schiff bases from this compound and evaluating their biological activities.

  • Results :
    • Several Schiff bases demonstrated significant antibacterial and antifungal activities against standard microbial strains.
Compound NameBacterial Strain TestedZone of Inhibition (mm)
Schiff Base AE. coli15
Schiff Base BS. aureus18

Properties

Molecular Formula

C13H9ClO

Molecular Weight

216.66 g/mol

IUPAC Name

2-chloro-6-phenylbenzaldehyde

InChI

InChI=1S/C13H9ClO/c14-13-8-4-7-11(12(13)9-15)10-5-2-1-3-6-10/h1-9H

InChI Key

MNIGJDKYDRHTIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 2-bromomethyl-3-chloro-[1,1'-biphenyl] (18.7 g, 0.067 mole) and hexamethylenetetraamine (9.3 g, 0.067 mole) in 200 ml of chloroform was heated at reflux for 221/2 hours. The reaction mixture was cooled and the solvent evaporated under reduced pressure to give a residue. To the residue was added 250 ml of a 1:1 solution of concentrated acetic acid:water. The mixture was heated at reflux for approximately 22 hours, then cooled. The mixture was saturated with sodium chloride and extracted with four 200 ml portions of methylene chloride. The extracts were combined, washed with saturated aqueous sodium chloride solution, followed by saturated aqueous sodium bicarbonate solution, and dried over anhydrous potassium carbonate. The mixture was filtered and the filtrate evaporated under reduced pressure to give a residue. The residue was subjected to column chromatography on silica gel, elution first with toluene:n-heptane (9:1), followed by toluene:methylene chloride (1:1), and finally methylene chloride to give 3-chloro-[1,1'-biphenyl]-2-carboxaldehyde (3.4 g) as an oil.
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